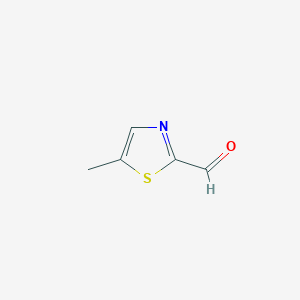

5-Methylthiazole-2-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIAJFQYWAFZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553458 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-78-3 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 5 Methylthiazole 2 Carbaldehyde

Established Synthetic Pathways to 5-Methylthiazole-2-carbaldehyde

Several conventional methods for the synthesis of this compound have been established, primarily involving the functionalization of a pre-existing thiazole (B1198619) ring. These pathways, while effective, often rely on classical synthetic techniques.

One of the most common approaches is the oxidation of 5-methyl-2-(hydroxymethyl)thiazole . This method utilizes various oxidizing agents to convert the primary alcohol to the desired aldehyde. Examples include the use of pyridinium (B92312) chlorochromate (PCC) and a combination of sodium hypochlorite (B82951) (NaOCl) with a TEMPO catalyst.

Another significant established route is the Vilsmeier-Haack formylation of 5-methylthiazole (B1295346) . This reaction introduces a formyl group onto the electron-rich thiazole ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Furthermore, the synthesis can be achieved through the condensation of α-haloketones with thiourea (B124793) or thioamides . This approach builds the thiazole ring itself, followed by subsequent modifications to introduce the methyl and carbaldehyde functionalities. For instance, the reaction of an appropriate α-haloketone with thioacetamide (B46855) can lead to the formation of a 2-methylthiazole (B1294427) derivative, which can then be formylated.

A less common but viable method involves the condensation of methyl thiazole with formaldehyde . This reaction is typically carried out under acidic conditions with catalysts like boric acid or acidic sodium hydroxide (B78521).

Table 1: Comparison of Established Synthetic Pathways for this compound and its Precursors

| Pathway | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Product | Yield (%) |

| Oxidation | 5-methyl-2-(hydroxymethyl)thiazole | Pyridinium chlorochromate (PCC), Dichloromethane | 15-25°C, 1 hour | This compound | Not specified |

| Oxidation | 5-methyl-2-(hydroxymethyl)thiazole | NaOCl, TEMPO, KBr, NaHCO₃, Dichloromethane | 0-2°C, 1 hour | This compound | Not specified |

| Vilsmeier-Haack Formylation | 5-methylthiazole | POCl₃, DMF | Not specified | This compound | Not specified |

| Condensation & Dehydration | Alkyl 4-(halo)-2-chloroacetoacetate, Thioacetamide | Triethylamine, Acetonitrile | Reflux | Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate | ~90.6% |

| Condensation | Methyl thiazole, Formaldehyde | Boric acid or acidic sodium hydroxide | Acidic conditions | This compound | Not specified |

Novel and Optimized Protocols for this compound Production

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and optimized protocols for the synthesis of this compound and its derivatives. These novel approaches often leverage modern techniques to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. For instance, the synthesis of thiazole derivatives has been achieved in minutes under microwave irradiation, whereas conventional methods might require several hours. nih.gov This rapid heating can lead to a more uniform thermal distribution, minimizing the formation of side products.

One study on the synthesis of thiazolyl-pyridazinediones utilized microwave irradiation (500 W, 150 °C) to achieve reaction times of just 4-8 minutes, a significant improvement over conventional heating. nih.gov While this example does not produce this compound directly, it highlights the potential of microwave assistance in the synthesis of complex thiazole-containing molecules.

Ultrasound-Assisted Synthetic Approaches

Ultrasound-assisted synthesis is another innovative technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method can lead to shorter reaction times and higher yields under milder conditions. The synthesis of thiazole derivatives has been successfully demonstrated using ultrasonic irradiation.

A notable example involves the use of a chitosan-based biocatalyst for the synthesis of thiazoles under ultrasonic irradiation at 35 °C for 20 minutes, resulting in high yields. This approach not only accelerates the reaction but also aligns with the principles of green chemistry. Another study on the synthesis of 5-methylthiazole-induced Betti bases employed sonication for 25 cycles (20 seconds on-off) at 70°C, demonstrating an efficient and controlled reaction. Current time information in Bangalore, IN.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a paramount consideration in modern synthetic chemistry. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes to minimize the environmental impact.

Several green approaches have been developed for the synthesis of thiazole derivatives. These include:

Use of Green Catalysts: Heterogeneous catalysts like silica (B1680970) sulfuric acid (SSA) and biocatalysts such as chitosan (B1678972) have been employed. Current time information in Bangalore, IN. These catalysts are often recyclable, reducing waste and cost. The reusability of SSA has been demonstrated for up to four cycles with sustained catalytic effectiveness. Current time information in Bangalore, IN.

Environmentally Benign Solvents: The use of safer solvents like glycerol (B35011) or even solvent-free conditions has been explored to replace hazardous organic solvents. Current time information in Bangalore, IN.

Energy Efficiency: Microwave and ultrasound-assisted methods contribute to energy efficiency by significantly reducing reaction times and often allowing for lower reaction temperatures. nih.govCurrent time information in Bangalore, IN.

Table 2: Comparison of Novel Synthetic Protocols for Thiazole Derivatives

| Protocol | Starting Materials | Catalyst | Energy Source | Reaction Time | Solvent | Yield (%) |

| Microwave-Assisted | Naphthalen-2-ol, 5-methylthiazol-2-amine, Aromatic aldehyde | Silica Sulfuric Acid | Microwave | Not specified | Glycerol | 86-95 |

| Ultrasound-Assisted | Naphthalen-2-ol, 5-methylthiazol-2-amine, Aromatic aldehyde | Silica Sulfuric Acid | Ultrasound (20 kHz, 250 W) | 25 cycles (20s on/off) | Glycerol | 86-95 |

| Ultrasound-Assisted | Thiosemicarbazone derivative, Hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Chitosan (TCsSB) | Ultrasound | 20 min | Ethanol | High |

| Microwave-Assisted | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Chitosan | Microwave (500 W) | 4-8 min | Ethanol | High |

Catalytic Systems in the Synthesis of this compound and Its Precursors

Acid and Base Catalysis: Simple acid catalysts like boric acid and basic catalysts such as sodium hydroxide are used in the condensation reaction between methyl thiazole and formaldehyde. Triethylamine is a common base used in the Hantzsch thiazole synthesis to facilitate the cyclization and dehydration steps.

Transition Metal Catalysis: Palladium supported on barium sulfate (B86663) (Pd/BaSO₄) has been effectively used for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to the corresponding aldehyde, a precursor to the target molecule.

Heterogeneous Catalysis: As mentioned in the context of green chemistry, solid acid catalysts like silica sulfuric acid (SSA) have proven to be highly efficient and reusable for the synthesis of thiazole derivatives. Current time information in Bangalore, IN. These catalysts offer advantages in terms of separation and recyclability.

Biocatalysis: The use of biocatalysts, such as chitosan, represents a green and sustainable approach to thiazole synthesis. Chitosan, a natural polymer, can act as a heterogeneous basic catalyst, promoting reactions under mild conditions.

The choice of catalytic system is critical and depends on the specific synthetic route. The development of novel and more efficient catalysts is an ongoing area of research, with a focus on improving activity, selectivity, and sustainability.

Table 3: Catalytic Systems in the Synthesis of this compound and its Precursors

| Catalyst | Type | Reaction | Precursor/Product |

| Boric Acid / Acidic Sodium Hydroxide | Acid/Base | Condensation | This compound |

| Pyridinium chlorochromate (PCC) | Oxidizing Agent | Oxidation | This compound |

| TEMPO / NaOCl | Oxidizing Agent / Co-catalyst | Oxidation | This compound |

| POCl₃ / Oxalyl chloride | Vilsmeier Reagent Component | Formylation | This compound |

| Pd/BaSO₄ | Transition Metal | Hydrogenation | 4-Methyl-5-formylthiazole |

| Silica Sulfuric Acid (SSA) | Heterogeneous Acid | Condensation | 5-methylthiazole induced Betti bases |

| Chitosan (TCsSB) | Biocatalyst (Heterogeneous Base) | Cyclization | Thiazole derivatives |

| Triethylamine | Base | Cyclization/Dehydration | Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate |

Chemical Reactivity and Mechanistic Investigations of 5 Methylthiazole 2 Carbaldehyde

Aldehyde Group Functionalization and Transformation Reactions

The aldehyde group at the C2 position of the thiazole (B1198619) ring is the primary site for a variety of functionalization and transformation reactions. These reactions are fundamental to the elaboration of the 5-Methylthiazole-2-carbaldehyde scaffold into more complex molecular architectures.

Knoevenagel Condensation: this compound can readily undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. For instance, the condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of α,β-unsaturated products. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. These types of reactions are fundamental in synthesizing various heterocyclic and carbocyclic systems.

Reduction and Oxidation: The aldehyde functional group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to (5-methylthiazol-2-yl)methanol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones. masterorganicchemistry.comnumberanalytics.comambeed.commasterorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com

Oxidation: Conversely, the aldehyde can be oxidized to 5-methylthiazole-2-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The choice of oxidant and reaction conditions is crucial to avoid potential side reactions on the thiazole ring.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Below is a table summarizing these key aldehyde group transformations:

| Reaction Type | Reagents/Catalysts | Product Functional Group |

| Knoevenagel Condensation | Active methylene compounds, weak base | α,β-Unsaturated system |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Wittig Reaction | Phosphorus ylide | Alkene |

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring System

The thiazole ring in this compound exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The presence of the electron-withdrawing aldehyde group at the C2 position and the electron-donating methyl group at the C5 position significantly influences the electron density distribution within the ring.

Electrophilic Aromatic Substitution: The thiazole ring is generally considered to be electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The presence of the electron-withdrawing carbaldehyde group at the C2 position further deactivates the ring towards electrophilic attack. Electrophilic substitution, if it occurs, is most likely to take place at the C4 position, which is the most electron-rich carbon in the ring. However, forcing conditions are often required, and yields can be low. Reactions like nitration, halogenation, and sulfonation on the thiazole ring of this compound are not commonly reported due to the deactivating effect of the aldehyde group.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack, especially if a good leaving group is present. While the aldehyde group itself is not a leaving group, transformation of the aldehyde or introduction of a leaving group at another position could facilitate nucleophilic substitution. For instance, if the methyl group at C5 were replaced by a halogen, this position would become a site for nucleophilic attack. Nucleophilic substitution on 2-halogenothiazoles is a known process. rsc.org The reaction of 2-halogeno-5-nitrothiazoles with nucleophiles like sodium methoxide (B1231860) has been studied, demonstrating the feasibility of such substitutions on activated thiazole rings. sciepub.com

Multi-Component Condensation Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. This compound, with its reactive aldehyde group, is an excellent candidate for participation in various MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis: The Hantzsch synthesis is a classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine. wikipedia.orgorganic-chemistry.org this compound can serve as the aldehyde component in this reaction, leading to the formation of dihydropyridines bearing a 5-methylthiazol-2-yl substituent at the 4-position. The reaction proceeds through a series of condensation and cyclization steps. wikipedia.orgorganic-chemistry.orgyoutube.com

Biginelli Reaction: The Biginelli reaction is another important MCR that condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or -thiones. wikipedia.orgorganic-chemistry.orgillinois.edunih.govbeilstein-journals.orgyoutube.com By employing this compound as the aldehyde component, dihydropyrimidines functionalized with the 5-methylthiazole (B1295346) moiety can be synthesized. These structures are of interest in medicinal chemistry. wikipedia.orgnih.govbeilstein-journals.org

Passerini and Ugi Reactions: These are isocyanide-based MCRs.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgorganic-chemistry.org

This compound can act as the aldehyde component in both of these reactions, providing a route to complex peptide-like structures incorporating the thiazole heterocycle.

The following table summarizes the key components of these multi-component reactions with this compound as the aldehyde source.

| Reaction Name | Other Key Reactants | Product Class |

| Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine |

| Biginelli Reaction | β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinone/-thione |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-Amide |

Reaction Mechanism Elucidation for Derivatization Processes

Understanding the reaction mechanisms for the derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of the Hantzsch Dihydropyridine Synthesis: The mechanism of the Hantzsch reaction is generally accepted to proceed through one of two main pathways. wikipedia.org One pathway involves the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. The final steps involve a Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the dihydropyridine product. wikipedia.orgorganic-chemistry.orgyoutube.com

Mechanism of the Biginelli Reaction: The mechanism of the Biginelli reaction is still a subject of some debate, with several proposed pathways. wikipedia.orgillinois.edu The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration affords the final dihydropyrimidine (B8664642) product. wikipedia.orgorganic-chemistry.orgillinois.edu

Mechanisms of Passerini and Ugi Reactions:

The Passerini reaction is believed to proceed through a concerted or stepwise pathway involving the formation of a key intermediate. In the concerted mechanism, the aldehyde, carboxylic acid, and isocyanide are thought to form a cyclic transition state. wikipedia.org Alternatively, a stepwise mechanism may involve the initial formation of a nitrilium ion intermediate. wikipedia.org

The Ugi reaction mechanism begins with the formation of an imine from the aldehyde and the amine. wikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final bis-amide product. wikipedia.org

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of these reaction mechanisms. While specific DFT studies on the reactions of this compound are not widely reported, studies on similar heterocyclic aldehydes in these MCRs provide valuable insights into the transition states, activation energies, and the influence of substituents on the reaction pathways. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 Methylthiazole 2 Carbaldehyde Analogues

Synthesis of Thiazole-Thiazolidinone Conjugates from 5-Methylthiazole-2-carbaldehyde Derivatives

The molecular hybridization of a thiazole (B1198619) ring with a thiazolidinone nucleus is a prominent strategy in medicinal chemistry, aiming to create conjugates with enhanced biological profiles. While many syntheses of such conjugates start from 2-amino-5-methylthiazole (B129938), an analogous and highly efficient method utilizes thiazole aldehydes, such as 4-methylthiazole-5-carbaldehyde, in a one-pot, three-component reaction. This approach involves the condensation of the thiazole aldehyde with a substituted aniline (B41778) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). This is followed by a cyclo-condensation reaction with mercaptoacetic acid to yield the final 2-(thiazolyl)-3-(aryl)thiazolidin-4-one derivatives. This one-pot synthesis is notable for its efficiency and the ability to generate a library of diverse compounds by varying the substituted aniline.

In a typical procedure, the 4-methylthiazole-5-carbaldehyde, a para-substituted aniline, and p-TsOH are refluxed in a solvent such as toluene, with azeotropic removal of water to drive the initial imine formation. Subsequently, mercaptoacetic acid is added to the same pot, leading to the cyclization that forms the thiazolidinone ring. This method has been successfully used to synthesize a series of 2-(4-methyl-2-phenylthiazol-5-yl)-3-phenylthiazolidin-4-one compounds, which were then evaluated for various biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Development of Schiff Base Ligands and Coordination Compounds

The aldehyde functional group of this compound is readily converted into a Schiff base (an imine) through condensation with a primary amine. These Schiff bases are highly valuable as versatile ligands capable of coordinating with various transition metal ions to form stable metal complexes. The synthesis is typically a straightforward reaction where the aldehyde and a selected amine are refluxed in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. impactfactor.org

A wide range of amines can be used, leading to Schiff base ligands with different coordination sites and properties. For example, heterocyclic amines like 2-aminobenzothiazole (B30445) or aminothiadiazole derivatives can be reacted with aldehydes to form bidentate or polydentate ligands. impactfactor.org These ligands, containing nitrogen and sulfur donor atoms from the thiazole ring and an azomethine nitrogen, can chelate with metal ions such as Co(II), Ni(II), and Cu(II).

The resulting coordination compounds often exhibit enhanced biological activity compared to the parent Schiff base ligand. nih.gov For instance, studies on copper(II) complexes involving Schiff bases derived from heterocyclic aldehydes have shown that the coordination of the metal can lead to increased antiproliferative and antibacterial properties. nih.govsigmaaldrich.com The geometry of these complexes can vary, with common structures being square planar, tetrahedral, or octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govnih.gov Characterization of these Schiff bases and their metal complexes is typically performed using spectroscopic methods (IR, NMR) and elemental analysis. researchgate.net

Scaffold Derivatization for Pharmacokinetic and Metabolic Stability Enhancement

Optimizing the pharmacokinetic (PK) and metabolic stability profile of a lead compound is a critical step in drug discovery. For thiazole-based scaffolds, specific derivatizations are undertaken to address potential metabolic liabilities and improve properties like oral bioavailability and half-life. While detailed PK studies for derivatives of this compound are not extensively reported in the public literature, general principles of medicinal chemistry are applied.

One common metabolic issue with compounds containing a ketone linker is its potential reduction in vivo. To circumvent this, researchers may replace the carbonyl group with other functionalities that are more resistant to metabolic transformation. nih.gov Strategies include converting the carbonyl to an oxime, an amide via Beckmann rearrangement, a hydrazide, or an alkene. nih.gov Such modifications can block metabolic pathways, potentially increasing the compound's stability and duration of action.

Targeted Modifications for Biological Activity Modulation

Targeted modifications of derivatives originating from the 5-methylthiazole (B1295346) scaffold are crucial for modulating their biological activity and identifying the mechanism of action. A notable example is the derivatization of 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one, where an arylidene group is introduced at the 5-position of the thiazolidinone ring. Systematic variation of the substituents on this arylidene (benzylidene) ring has been shown to significantly impact the compound's anti-inflammatory activity. nih.govnih.gov

These studies revealed that the resulting 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones are selective inhibitors of the cyclooxygenase-1 (COX-1) enzyme. nih.govnih.gov The structure-activity relationship demonstrated that both the nature and the position of the substituent on the benzene (B151609) ring are critical for inhibitory potency. Molecular docking studies further suggested that these compounds interact with key residues, such as Arg120, in the active site of the COX-1 enzyme. nih.gov

Below is a data table summarizing the anti-inflammatory activity of selected derivatives, highlighting how different substitutions on the benzylidene ring modulate the percentage of inflammation inhibition in a carrageenan-induced mouse paw edema model.

| Compound | Substitution on Benzylidene Ring | Inflammation Inhibition (%) | Reference |

|---|---|---|---|

| Derivative 1 | 4-Hydroxy (4-OH) | 58.8 | nih.gov |

| Derivative 2 | 4-Methoxy (4-OCH3) | 56.3 | nih.gov |

| Derivative 3 | 3,4-Dimethoxy (3,4-diOCH3) | 60.5 | nih.gov |

| Derivative 4 | 3,4,5-Trimethoxy | 53.8 | nih.gov |

| Derivative 5 | 4-Dimethylamino (4-N(CH3)2) | 63.0 | nih.gov |

| Indomethacin (Reference) | N/A | 65.5 | nih.gov |

This targeted approach allows for the fine-tuning of biological activity, leading to the identification of potent and selective inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

A comparative analysis of the structure-activity relationships (SAR) across different series of derivatives derived from the 5-methylthiazole scaffold reveals key structural features that govern biological activity. The derivatization strategy dictates the type of activity observed, while subsequent modifications fine-tune the potency.

For the thiazole-thiazolidinone conjugates investigated as anti-inflammatory agents, the SAR is centered on the substituent attached to the 5-benzylidene position of the thiazolidinone ring. nih.govnih.gov The analysis indicates that:

Electron-donating groups , such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and dimethylamino (-N(CH3)2), at the para-position of the benzene ring generally lead to good anti-inflammatory activity. The 4-dimethylamino substituted compound showed the highest activity in one study. nih.gov

The position of the substituent is crucial. For instance, moving a methoxy group or introducing multiple methoxy groups can either increase or decrease activity, suggesting a specific spatial requirement within the enzyme's binding pocket. nih.gov

These derivatives show high selectivity for COX-1 over COX-2, identifying them as a novel class of selective COX-1 inhibitors. nih.govnih.gov

In a different chemical space, for 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives studied as xanthine (B1682287) oxidase (XO) inhibitors, the SAR is focused on the substituents on the benzamido portion. nih.gov

The presence of a halogen atom , specifically a fluoro or chloro group at the para-position of the benzoyl ring, was found to be critical for potent XO inhibitory activity. nih.gov

The derivative with a para-fluoro group (IC50 = 0.57 μM) was the most potent in the series, followed closely by the para-chloro derivative (IC50 = 0.91 μM). nih.gov

This comparative analysis underscores a common theme in the medicinal chemistry of thiazole derivatives: while the core thiazole structure serves as an essential pharmacophore, the specific biological target and potency are dictated by the nature and arrangement of the appended moieties. The derivatization of the aldehyde group into larger structures like thiazolidinones or amides provides a platform for introducing diverse aromatic or heterocyclic rings, and the substituents on these rings are the primary drivers for optimizing biological activity.

Applications of 5 Methylthiazole 2 Carbaldehyde in Advanced Medicinal Chemistry

Development of Antimicrobial and Antifungal Agents

The thiazole (B1198619) scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents, and 5-Methylthiazole-2-carbaldehyde is a valuable starting material for creating new compounds in this class. While direct studies on the antimicrobial properties of this compound are not extensively detailed, its role as a key intermediate is recognized. It is utilized in the synthesis of more complex bioactive molecules aimed at combating microbial and fungal infections. nih.gov

Research has focused on synthesizing derivatives that incorporate the 5-methylthiazole (B1295346) moiety. For instance, new Schiff bases have been prepared through the condensation reaction of 2-amino-5-methylthiazole (B129938) with various aldehydes. researchgate.netnih.gov These derivatives have been evaluated for their in vitro activity against a range of bacterial and fungal strains. researchgate.netnih.gov Studies on such derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. researchgate.net

The general strategy often involves modifying the carbaldehyde group of this compound to introduce different functional groups, leading to a library of new chemical entities. These are then screened for their minimum inhibitory concentration (MIC) against various microorganisms. The data from these screenings help in establishing structure-activity relationships, guiding the design of more potent antimicrobial and antifungal agents.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Type | Target Microorganism | Activity/Observation | Reference(s) |

|---|---|---|---|

| Schiff bases of 2-amino-5-methylthiazole | Pseudomonas aeruginosa (Gram-negative) | Active | researchgate.netnih.gov |

| Schiff bases of 2-amino-5-methylthiazole | Staphylococcus aureus (Gram-positive) | Active | researchgate.netnih.gov |

| Schiff bases of 2-amino-5-methylthiazole | Candida albicans (Fungus) | Active with MIC of 10 µg/mL | researchgate.netnih.gov |

| General Thiazole Derivatives | Various Bacteria and Fungi | Broad-spectrum efficacy | nih.gov |

Research into Anticancer Therapeutic Candidates

The thiazole ring is a prominent feature in a number of anticancer drugs, and derivatives of this compound are being actively investigated for their potential as new therapeutic agents against cancer. mdpi.comnih.gov The core structure is seen as a promising scaffold for the development of compounds with antiproliferative activity. mdpi.comnih.gov

Studies have shown that derivatives of this compound exhibit significant cytotoxic activity against various human carcinoma cell lines. For example, certain thiazole derivatives have demonstrated efficacy against A2780 and HeLa cell lines, with IC50 values that are comparable to established chemotherapeutic agents like cisplatin. The aldehyde functional group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatives are then tested in vitro against different cancer cell lines to assess their anticancer potential.

Research in this area often involves the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives and evaluating their activity against cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). researchgate.net The findings from these studies help in understanding the structure-activity relationships that govern the anticancer effects of these compounds.

Table 2: Anticancer Activity of Selected 5-Methylthiazole Derivatives

| Derivative Type | Cell Line | Activity/Observation | Reference(s) |

|---|---|---|---|

| Thiazole derivatives | A2780 (Ovarian) | Significant cytotoxic activity | nih.gov |

| Thiazole derivatives | HeLa (Cervical) | IC50 values comparable to cisplatin | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung) | Moderate inhibitory activity | researchgate.netmdpi.com |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | HCT-8 (Intestinal) | Moderate inhibitory activity | researchgate.netmdpi.com |

| 5-methyl-4-phenyl thiazole derivatives | A549 (Lung adenocarcinoma) | Investigated for antitumor activities | researchgate.net |

Investigation of Anti-inflammatory Properties

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. The thiazole nucleus is a component of several existing anti-inflammatory drugs, which has spurred research into new compounds based on this scaffold. nih.govresearchgate.net

One area of investigation involves the synthesis of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one conjugates. nih.gov These compounds have been evaluated for their anti-inflammatory activity and have shown moderate to good efficacy, with some derivatives exhibiting better activity than the standard drug indomethacin. nih.gov Structure-activity relationship studies have revealed that the anti-inflammatory effect is dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov

Another line of research has focused on 5-methyl-2-phenylthiazole-4-substituted heteroazoles. researchgate.net These derivatives have demonstrated moderate to good anti-inflammatory and analgesic activities in animal models, such as the carrageenan-induced rat paw edema test, with the added benefit of low ulcerogenicity compared to standard drugs like diclofenac (B195802) sodium. researchgate.net The mechanism of action for some of these derivatives has been identified as selective inhibition of cyclooxygenase-1 (COX-1). nih.gov

Table 3: Anti-inflammatory Activity of 5-Methylthiazole Derivatives

| Compound Series | In Vivo/In Vitro Model | Key Findings | Reference(s) |

|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Carrageenan-induced mouse paw edema | Moderate to good anti-inflammatory activity. nih.gov | nih.gov |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 and COX-2 enzyme assays | Selective inhibitors of COX-1. nih.gov | nih.gov |

| 5-methyl-2-phenylthiazole-4-substituted-heteroazoles | Carrageenan-induced rat paw edema | Moderate to good anti-inflammatory activity. researchgate.net | researchgate.net |

| 5-methyl-2-phenylthiazole-4-substituted-heteroazoles | Acetic acid-induced writhing in mice | Moderate to good analgesic activity with low ulcerogenicity. researchgate.net | researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

The interaction of this compound derivatives with various enzymes and receptors is a significant area of research for developing targeted therapies. The aldehyde group of the parent compound can form covalent bonds with nucleophilic sites in biological molecules, which can modulate the activity of enzymes and biochemical pathways.

Studies have shown that derivatives of this compound can act as inhibitors of several enzymes. For instance, certain derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), which is a key enzyme in the inflammatory process. nih.gov The docking studies of these compounds against the COX-1 active site have helped to identify the specific amino acid residues responsible for their inhibitory activity. nih.gov

Other research has focused on the development of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in gout and hyperuricemia. nih.gov In vitro studies have demonstrated that some of these derivatives exhibit excellent XO inhibitory activity. nih.gov Furthermore, enzyme kinetics studies have been conducted to determine the type of inhibition, such as mixed-type inhibition. nih.gov

Table 4: Enzyme Inhibition by 5-Methylthiazole Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | Selective inhibitors with superior effect to naproxen (B1676952) in some cases. nih.gov | nih.gov |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | 5-Lipoxygenase (LOX) | No remarkable inhibitory activity. nih.gov | nih.gov |

| 2-benzamido-4-methylthiazole-5-carboxylic acids | Xanthine Oxidase (XO) | Excellent inhibitory activity (e.g., IC50 = 0.57 μM for a fluoro-substituted derivative). nih.gov | nih.gov |

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Identified as novel inhibitors. | nih.gov |

Exploration of Neuroprotective Agents

Derivatives of this compound are being investigated for their potential as neuroprotective agents, which could have applications in the treatment of neurodegenerative diseases. Research has focused on the synthesis of novel methylthiazole derivatives and evaluating their ability to protect neurons from damage.

In one study, 4-methyl-5-thiazolecarboxaldehyde, a positional isomer of this compound, was used as a starting material to synthesize a variety of derivatives, including 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole and 5-benzyl-4-methylthiazole compounds. nih.gov These derivatives were then tested for their neuroprotective effects in in vitro bioassays, such as against oxygen-glucose deprivation (OGD)-induced cell death. nih.gov

The results of these studies have identified certain derivatives as excellent neuroprotectants. nih.gov For example, specific substitutions on the thiazole ring were found to be crucial for efficacy, while other modifications led to reduced neuroprotective activity. nih.gov This highlights the importance of the methylthiazole scaffold in the design of new neuroprotective agents and provides a basis for further optimization of these compounds for potential therapeutic use. nih.gov

Table 5: Neuroprotective Activity of Methylthiazole Derivatives

| Compound | Assay | Key Finding | Reference(s) |

|---|---|---|---|

| 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivative (5d) | OGD-induced cell death | Excellent neuroprotectant. nih.gov | nih.gov |

| 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivative (5d) | NMDA induced cytotoxicity | Excellent neuroprotectant. nih.gov | nih.gov |

| 5-ethyl-4-methylthiazole derivatives (22–23) | Primary neuron OGD | Retained comparable neuroprotective efficacy to Chlormethiazole (CMZ). nih.gov | nih.gov |

| (4-methylthiazol-5-yl)(phenyl)methanol derivatives (6a and 6b) | Primary neuron OGD | Significantly reduced efficacy compared to the parent compound. nih.gov | nih.gov |

Contributions to Anticonvulsant Drug Discovery

The thiazole nucleus is recognized for its potential in the development of anticonvulsant drugs. While direct studies on this compound as an anticonvulsant are not prominent, its derivatives are part of a broader class of thiazole-containing compounds that have been investigated for their ability to suppress seizures. japsonline.comnih.govpensoft.net

Research in this field often involves the synthesis of hybrid molecules that combine the thiazole scaffold with other pharmacophores known to have anticonvulsant properties. For example, novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated in various experimental epilepsy models. nih.gov These compounds have been tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. nih.gov

The results of these studies have identified compounds with potent anticonvulsant activity, in some cases more potent than existing antiepileptic drugs like phenytoin (B1677684) and ethosuximide. nih.gov Further investigations into the mechanism of action of these active compounds are also conducted, including assays for their effect on GABA levels and their ability to counteract seizures induced by AMPA. nih.gov

Table 6: Anticonvulsant Activity of Thiazole-Containing Derivatives

| Compound Series | Seizure Model | Key Findings | Reference(s) |

|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamides | MES and scPTZ in mice | Identified compounds with potent anticonvulsant activity. nih.gov | nih.gov |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Pentylenetetrazole-induced seizures in rats | Reduced seizure duration and severity. japsonline.com | japsonline.com |

| 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one derivatives | Pentylenetetrazole seizures in rats | Pharmacological screening for anticonvulsant activity performed. pensoft.net | pensoft.net |

Role in Antitubercular Drug Development

The thiazole ring is a key structural component in the development of new drugs to combat tuberculosis (TB), a major global health threat. Derivatives of this compound are part of the broader family of thiazole-containing compounds that have shown promise as antitubercular agents.

Research has focused on the 2-aminothiazole (B372263) series, which has demonstrated activity against Mycobacterium tuberculosis. nih.gov Scientists have designed and synthesized numerous analogs to explore the structure-activity relationship, testing them against M. tuberculosis and for their effects on eukaryotic cells. nih.gov These studies have shown that the C-2 position of the thiazole ring can be modified with various lipophilic substitutions, while the C-4 position and the thiazole core itself are more sensitive to changes. nih.gov

Several compounds in this series have achieved sub-micromolar minimum inhibitory concentrations (MICs) against replicating M. tuberculosis. nih.gov Further studies on representative analogs have shown selectivity for mycobacterial species over other bacteria and a rapid bactericidal effect. nih.gov The promising results from these investigations suggest that thiazole derivatives have the potential for further development as novel antitubercular drugs. nih.gov

Table 7: Antitubercular Activity of Thiazole Derivatives

| Compound Series | Target | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Aminothiazoles | Mycobacterium tuberculosis | Good activity with sub-micromolar MICs. nih.gov | nih.gov |

| 2-Aminothiazoles | Eukaryotic cells | Evaluated for selectivity. nih.gov | nih.gov |

| 5-Phenyl substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-diones | Mycobacterium tuberculosis H37Rv | High activity with MICs as low as 0.12 μg/mL. nih.gov | nih.gov |

| 5-methylpyrazine-2-carbohydrazide derivatives | Mycobacterium tuberculosis (H37Rv) | Seven compounds showed remarkable anti-tubercular activity. arabjchem.org | arabjchem.org |

Applications in Other Therapeutic Areas

Beyond its applications in specific, highly targeted therapeutic fields, the structural motif of this compound and its derivatives has been explored for a range of other potential therapeutic uses. The thiazole ring is a key pharmacophore, and its substitution with a methyl group and a reactive carbaldehyde function at specific positions allows for the generation of diverse molecular architectures with significant biological activities. These include anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Derivatives of 5-methylthiazole have shown promise as anti-inflammatory agents. Research has focused on synthesizing and evaluating compounds that can modulate inflammatory pathways. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated moderate to good activity, with some showing superior performance compared to the standard drug indomethacin. nih.gov The mechanism of action for some of these derivatives was identified as the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory response. nih.gov

Another study focused on novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives. researchgate.net Certain derivatives from this series exhibited significant anti-inflammatory and analgesic activities in animal models, with the added benefit of low ulcerogenicity compared to the standard drug diclofenac sodium. researchgate.net The anti-inflammatory potential of thiazole derivatives is also linked to their antioxidant properties. A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate conditions in diabetic rats through its anti-inflammatory and antioxidant effects. nih.gov

Anticancer Activity

The thiazole scaffold is a constituent of several clinically used anticancer drugs, and derivatives of 5-methylthiazole have been extensively investigated for their potential as novel anticancer agents. nih.gov These compounds have been shown to inhibit various cancer cell lines through different mechanisms.

For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. researchgate.netmdpi.com Some of these compounds displayed moderate to good inhibitory activity against the A-549 cell line. mdpi.com

Furthermore, bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and shown to possess both antimicrobial and anticancer activities. nih.gov One particular compound from this series revealed a broad spectrum of anticancer activity against 29 out of 60 tested tumor cell lines in the National Cancer Institute's screening. nih.gov The development of such dual-action agents is a significant area of research. nih.govresearchgate.net

Research into thiazole-based derivatives has also identified their role as multi-targeted inhibitors, for instance, as dual EGFR/VEGFR-2 inhibitors, which are crucial targets in cancer therapy. nih.gov The structural features of the thiazole ring and its substituents play a critical role in their antiproliferative activity. nih.gov

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and thiazole derivatives have emerged as a promising class of compounds. analis.com.my The nitrogen and sulfur atoms in the thiazole ring are key to its biological activity. analis.com.my

Studies on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated significant antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Some of these derivatives showed activity comparable to standard antibiotics such as ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663). nih.govresearchgate.net

The antimicrobial investigation of 5-acetyl-4-methylthiazole derivatives has provided insights into their mode of action, showing bactericidal and fungicidal effects. analis.com.my These compounds have been tested against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. analis.com.my Bisthiazole derivatives have also been synthesized and screened for their antibacterial and antifungal activities, with some showing moderate to good efficacy. nih.gov The presence of two thiazole moieties appears to enhance the antimicrobial activity. nih.gov

Utilization of 5 Methylthiazole 2 Carbaldehyde in Synthetic Organic Chemistry and Materials Science

Function as a Key Building Block in Complex Organic Molecule Synthesis

5-Methylthiazole-2-carbaldehyde serves as a crucial starting material in the assembly of intricate organic structures. The aldehyde group provides a reactive site for various chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups. The thiazole (B1198619) ring itself, a five-membered aromatic ring containing both sulfur and nitrogen, imparts specific electronic and structural properties to the resulting molecules.

This versatility is highlighted in its use for creating a range of biologically active compounds. For instance, derivatives of 5-methylthiazole (B1295346) have been incorporated into molecules designed as potential anti-inflammatory and analgesic agents. The synthesis of these compounds often involves the reaction of the carbaldehyde with other reagents to build more complex heterocyclic systems.

The strategic placement of the methyl and aldehyde groups on the thiazole ring allows for regioselective reactions, a critical aspect in the synthesis of complex target molecules where precise control over the molecular architecture is paramount. This controlled reactivity makes this compound a favored building block among synthetic chemists aiming to construct novel organic compounds with specific functionalities and three-dimensional shapes.

Applications in the Formation of Metal Complexes and Polymeric Architectures

The utility of this compound extends into the realm of materials science, particularly in the synthesis of metal complexes and polymeric materials. The nitrogen and sulfur atoms within the thiazole ring can act as donor atoms, enabling the compound to chelate with various metal ions.

Through a condensation reaction with primary amines, this compound can be readily converted into Schiff base ligands. These ligands, containing an imine (-C=N-) group, are excellent chelating agents for a wide range of transition metals. The resulting metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. For example, thiazole-based Schiff base complexes have been synthesized with metals such as cobalt, nickel, copper, and zinc. orientjchem.org The formation of these complexes can lead to three-dimensional structures that are not achievable with the organic ligand alone. nih.gov

In polymer chemistry, thiazole-containing compounds can be incorporated into polymer backbones to introduce specific properties. chemimpex.com The thiazole moiety can enhance the thermal stability, conductivity, and other material characteristics of the resulting polymers. While direct polymerization of this compound is less common, its derivatives are valuable monomers for creating specialty polymers with unique performance attributes.

Table 1: Examples of Metal Complexes Derived from Thiazole Schiff Bases

| Ligand Derived From | Metal Ion | Resulting Complex Type | Potential Application |

| This compound | Cobalt(II) | M(II)-MTA | Catalysis, Materials Science |

| This compound | Zinc(II) | M(II)-MTA | Luminescent Materials |

| Other Thiazole Aldehydes | Copper(II) | Square Planar Complex | Antimicrobial Agents |

| Other Thiazole Aldehydes | Nickel(II) | Octahedral Complex | Catalysis |

Role in the Synthesis of Cephalosporin (B10832234) Antibiotics and Related Pharmacophores

One of the most significant applications of thiazole derivatives lies in the pharmaceutical industry, particularly in the synthesis of antibiotics. The thiazole ring is a key structural component, or pharmacophore, in many biologically active compounds.

While direct synthesis of cephalosporins from this compound is not the primary route, related thiazole compounds are crucial intermediates. For example, the synthesis of Cefazolin, a first-generation cephalosporin antibiotic, involves a key intermediate, 3-[5-methyl-1,3,4-thiadiazole-2-yl]-7-aminocephalosporanic acid (M-7-ACA). nih.gov The synthesis of this intermediate relies on a mercapto-methyl-thiadiazole derivative, highlighting the importance of the methylated five-membered heterocyclic ring system in constructing the final antibiotic. nih.gov

The thiazole moiety is recognized as a "bioisostere" for other functional groups in drug design, meaning it can replace another group without significantly altering the biological activity, but potentially improving properties like metabolic stability or potency. The incorporation of the 5-methylthiazole unit into various molecular scaffolds is a common strategy in medicinal chemistry to develop new therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of 5 Methylthiazole 2 Carbaldehyde and Its Derivatives

Spectroscopic Methods for Structural Confirmation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), allows for a comprehensive elucidation of the molecular framework of 5-Methylthiazole-2-carbaldehyde and its derivatives.

While detailed experimental spectra for this compound are not extensively published in peer-reviewed literature, its structural features suggest predictable spectroscopic signatures. The structure combines a thiazole (B1198619) ring, a methyl group, and an aldehyde group, each with characteristic signals. Data from closely related isomers and derivatives provide a strong basis for comparison and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of this compound, one would anticipate a singlet for the aldehydic proton (CHO) in the downfield region (typically δ 9-10 ppm). A singlet corresponding to the methyl group (CH₃) would appear in the upfield region (around δ 2.5-2.8 ppm). The proton on the thiazole ring (at C4) would likely appear as a singlet in the aromatic region (δ 7.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ 180-190 ppm). The carbons of the thiazole ring would resonate in the aromatic region (δ 115-170 ppm), and the methyl carbon would be found in the upfield region (δ 15-20 ppm).

For various derivatives, such as those incorporating thiazole-methylsulfonyl or aminothiazole moieties, detailed NMR data have been reported, confirming their synthesized structures.

Interactive Data Table: ¹H and ¹³C NMR Data for Thiazole Derivatives

| Compound Name | Technique | Solvent | Chemical Shifts (δ ppm) |

| 5,5´-bis(2-amino-4-methyl thiazole)sulfide | ¹H NMR | DMSO-d6 | 2.15 (s, 6H, CH₃), 7.13 (s, 4H, NH₂, D₂O exchangeable) |

| ¹³C NMR | DMSO-d6 | 15.9, 109.0, 153.6, 168.5 | |

| (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | ¹³C NMR | Aromatic carbons: 135.4 cm⁻¹, 143.5 cm⁻¹ rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic wavenumbers. For this compound, the most prominent absorption bands would be:

A strong C=O stretch from the aldehyde group, typically around 1680-1710 cm⁻¹.

C-H stretching from the aldehyde proton, appearing as a pair of bands near 2850 and 2750 cm⁻¹.

C-H stretching from the methyl group and the thiazole ring around 2900-3100 cm⁻¹.

C=N and C=C stretching vibrations from the thiazole ring in the 1400-1600 cm⁻¹ region.

C-S stretching, which is often weak, in the 600-800 cm⁻¹ range.

Studies on derivatives like 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde show a characteristic C=O peak at 1720 cm⁻¹. Similarly, analysis of 2,3,4-trisubstituted thiazoles confirms hydrazo-NH stretching (~3286 cm⁻¹), aromatic C-H stretching (~3085 cm⁻¹), and C=N/C=C vibrations (1548-1609 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiazole ring is aromatic, and the aldehyde group extends this conjugation. Therefore, this compound is expected to show absorption maxima in the UV region, likely corresponding to π→π* and n→π* transitions. Research on thiazole-azo dyes dispersed in a polymer matrix shows that the absorption bands are influenced by substituents, with a 2-methyl-5-benzothiazolyl group causing a red shift compared to a phenyl ring. nih.gov Computational studies on related structures like imidazole-2-carboxaldehyde predict strong absorption bands between 270-300 nm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can help in elucidating the structure. For this compound (molecular weight: 127.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 127. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da). Data for the isomeric 4-Methylthiazole-5-carboxaldehyde shows a prominent molecular ion peak at m/z 127. nih.gov

Advanced Characterization Techniques (X-ray Diffraction, FESEM)

Beyond standard spectroscopy, advanced techniques can provide higher-resolution structural details, particularly regarding the solid-state arrangement and surface morphology of a compound.

X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the exact connectivity and conformation of a molecule. While a crystal structure for this compound itself is not prominently available in the literature, numerous studies on its derivatives have utilized this technique for unambiguous structural proof.

For instance, X-ray analysis has been crucial in:

Confirming the binding modes of thiazole-based inhibitors to enzymes like human dihydroorotate (B8406146) dehydrogenase. mdpi.com

Establishing the stereochemistry and planar arrangement of complex, fused thiazole ring systems. researchgate.net

Investigating the conformational properties and intermolecular hydrogen bonding in di- and tripeptide mimetics containing thiazole rings. rsc.orgnih.gov

These studies demonstrate the power of X-ray crystallography to resolve complex structural questions within the thiazole family, from the planarity of the ring system to the specific orientation of substituents and their interactions in the crystal lattice.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution surface imaging technique. It uses a focused beam of electrons to scan the surface of a sample, providing detailed images of its topography and morphology. FESEM offers significantly higher resolution than traditional scanning electron microscopy, capable of visualizing nanoscale features. researchgate.netresearchgate.net

While FESEM is a powerful tool for characterizing the morphology of materials like nanoparticles, polymers, and biological samples, its application in the study of simple, crystalline small molecules like this compound is not widely reported in the scientific literature. nih.govwur.nl The primary utility of FESEM lies in analyzing micro- and nanoscale morphology, such as particle size, shape, and surface texture. For pure, well-defined crystals of a small organic compound, techniques like optical microscopy and single-crystal X-ray diffraction typically provide the more relevant structural and morphological information.

Computational Chemistry and in Silico Approaches in 5 Methylthiazole 2 Carbaldehyde Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 5-Methylthiazole-2-carbaldehyde, and its biological target at the atomic level.

Research on derivatives of this compound has demonstrated their potential to interact with various enzymes, offering pathways to new therapeutic interventions. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. nih.govnih.gov Molecular docking studies revealed that these compounds bind effectively within the active site of COX-1, with the residue Arg120 being crucial for this interaction. nih.govnih.gov This interaction is a key determinant of the anti-inflammatory activity observed for these compounds. nih.govnih.gov

Similarly, thiazole (B1198619) derivatives have been investigated as inhibitors of other significant enzymes. For example, morpholine-derived thiazoles have shown inhibitory potential against the carbonic anhydrase II (CA-II) enzyme. scbt.com Molecular docking simulations of these compounds have been used to elucidate their binding modes within the enzyme's active site, highlighting the potential for strategic modifications to enhance binding affinity and selectivity. scbt.com

The insights gained from these docking studies are invaluable. They not only explain the observed biological activities but also provide a rational basis for the design of new derivatives with improved potency and target specificity. The common theme across these studies is the ability of the thiazole scaffold, originating from molecules like this compound, to serve as a versatile framework for positioning functional groups that can engage in critical interactions with biological targets.

Table 1: Molecular Docking Insights for this compound Derivatives

| Derivative Class | Biological Target | Key Interacting Residue | Predicted Activity |

|---|---|---|---|

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | Arg120 | Anti-inflammatory |

| Morpholine-derived thiazoles | Carbonic Anhydrase II (CA-II) | Not specified | Enzyme inhibition |

| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | Val523, Arg513 | Anti-inflammatory |

Prediction of Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A significant hurdle in drug development is poor pharmacokinetic properties, which can lead to the failure of promising drug candidates. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-phase drug discovery to filter out compounds with undesirable profiles.

For derivatives of this compound, various computational models have been employed to predict their ADME profiles. These predictions are often based on the physicochemical properties of the molecules. For example, studies on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share heterocyclic structural motifs with 5-methylthiazole (B1295346) derivatives, have shown that these compounds generally exhibit good drug-likeness properties. nih.gov Many of these compounds were found to comply with Lipinski's rule of five, suggesting good oral bioavailability. nih.gov Furthermore, their adherence to Veber's rule indicates good intestinal absorption. nih.gov

The percentage of absorption can also be calculated using in silico methods. For instance, a formula based on the topological polar surface area (TPSA) has been used to predict the absorption of benzothiazole (B30560) derivatives, with many compounds showing over 70% absorption. nih.gov Such predictions are vital for prioritizing which synthesized compounds should proceed to more resource-intensive preclinical and clinical testing.

Table 2: Predicted ADME Properties for Thiazole Derivatives

| ADME Parameter | Prediction for Thiazole Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Indicates good oral bioavailability and drug-likeness. |

| Veber's Rule | Generally compliant | Suggests good intestinal absorption. |

| In Silico Percentage Absorption | Often >70% | Predicts efficient absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Variable, can be predicted | Important for CNS-targeting drugs. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of molecules. While specific DFT studies on this compound are not extensively reported in the available literature, research on related heterocyclic compounds offers valuable insights that can be extrapolated.

These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.

Furthermore, quantum chemical methods can be used to calculate Mulliken atomic charges, which describe the distribution of electron density across the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of a molecule that are rich or poor in electrons, providing a visual guide to its reactive sites. epstem.net

Predictive Modeling for Biological Activity and Efficacy

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of the 5-methylthiazole scaffold, QSAR studies have been successfully employed to predict their biological activities. For example, 2D-QSAR and 3D-QSAR models have been developed for 5-benzyl-4-thiazolinone derivatives to predict their anti-influenza activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. The robustness of these models is validated through various statistical metrics. nih.gov

Another predictive approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which can predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. This tool was used to evaluate 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, which showed moderate to good anti-inflammatory activity, guiding their further experimental investigation. nih.gov

These predictive models are invaluable for screening large virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted efficacy, thereby saving significant time and resources in the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-methylthiazole-2-carbaldehyde, and how do reaction conditions impact yield?

- Methodology : The synthesis of thiazole derivatives often involves cyclization reactions or functional group transformations. For example, 5-amino-4-methyl-N-phenylthiazole-2-carboxamide ( ) was synthesized via catalytic coupling or cyclization of thiourea intermediates. For this compound, analogous methods may employ thioamide precursors with formylation agents (e.g., Vilsmeier-Haack reagent) under controlled temperatures (0–5°C) to avoid over-oxidation. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., POCl₃) are critical for regioselectivity .

- Data Note : Yields for similar thiazole syntheses range from 60–85%, with impurities often arising from incomplete cyclization or side reactions at the methylthio group.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, thiazole ring protons at 7.2–8.1 ppm) and compare with databases like PubChem ( ).

- X-ray crystallography : Use SHELX programs ( ) for structure refinement. For example, SHELXL can resolve ambiguities in electron density maps caused by methylthio group orientation.

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 141.1 (calculated for C₅H₅NOS).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability tests under humidity (40–60% RH), temperature (4°C vs. 25°C), and light exposure (UV vs. dark) are essential. Safety data sheets for related aldehydes (e.g., 5-(methoxymethyl)furan-2-carbaldehyde, ) recommend storage in amber vials at –20°C with desiccants to prevent aldehyde oxidation or thiazole ring hydrolysis.

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict transition states and regioselectivity in electrophilic substitution reactions. For instance, modeling the aldehyde group’s electronic effects on the thiazole ring can guide functionalization at the 4- or 5-positions. Software like Gaussian or ORCA paired with crystallographic data ( ) validates computational predictions .

- Case Study : DFT analysis of 5-methyl-2-thiophenecarboxaldehyde ( ) revealed that electron-withdrawing groups stabilize intermediates during formylation, a principle applicable to thiazole systems.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodology :

Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial assays in vs. cytotoxicity in ) to identify confounding variables (e.g., solvent polarity, cell line specificity).

Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Mechanistic studies : Use fluorescence quenching or SPR to assess binding interactions with target proteins. For example, thiazole-carbaldehyde derivatives showed pH-dependent activity in antimicrobial studies ( ), highlighting the need for controlled experimental parameters .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Catalyst screening : Pd(PPh₃)₄ or Ni(COD)₂ for Suzuki-Miyaura couplings at the 4-position.

- Directing groups : Temporarily install a pyridine or amide group at the aldehyde position to steer coupling to the thiazole’s 5-methylthio group.

- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates. demonstrated that Pd-catalyzed couplings of thiazole derivatives achieved >90% selectivity with optimized ligand ratios (e.g., XPhos) .

Key Research Challenges

- Synthetic bottlenecks : Methylthio group sensitivity to oxidation requires inert atmospheres (N₂/Ar) during reactions.

- Biological activity variability : Discrepancies in reported IC₅₀ values ( vs. 5) suggest target-specific interactions rather than compound instability.

- Crystallographic limitations : Small crystal size or twinning (common in thiazoles) may require high-resolution synchrotron data ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro